molecular formula C9H14BrNO3 B14437093 (2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid CAS No. 73800-69-8

(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14437093
CAS No.: 73800-69-8
M. Wt: 264.12 g/mol
InChI Key: SJYSAVFKJLHJHP-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-3-bromopropanoyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of a 2-methyl-3-bromopropanoyl group to the proline molecule can potentially alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-bromopropanoyl)-L-proline typically involves the following steps:

    Starting Materials: L-proline and 2-methyl-3-bromopropanoic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 2-methyl-3-bromopropanoic acid is activated by the coupling agent and then reacted with L-proline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-bromopropanoyl)-L-proline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid.

Scientific Research Applications

1-(2-Methyl-3-bromopropanoyl)-L-proline may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of proline derivatives on protein structure and function.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-bromopropanoyl)-L-proline would depend on its specific interactions with biological molecules. It may act by binding to specific enzymes or receptors, altering their activity and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-3-chloropropanoyl)-L-proline: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Methyl-3-iodopropanoyl)-L-proline: Similar structure but with an iodine atom instead of bromine.

    1-(2-Methyl-3-fluoropropanoyl)-L-proline: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(2-Methyl-3-bromopropanoyl)-L-proline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.

Properties

CAS No.

73800-69-8

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m0/s1

InChI Key

SJYSAVFKJLHJHP-MLWJPKLSSA-N

Isomeric SMILES

CC(CBr)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.